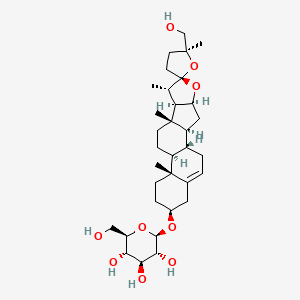

nuatigenin 3-beta-D-glucopyranoside

Beschreibung

Table 2: Structural Comparison with Representative Steroidal Saponins

Critical differentiators include:

- Epoxy group presence : The 22,25-epoxy moiety in nuatigenin derivatives reduces conformational flexibility compared to spirostanol saponins.

- Monodesmosidic vs. bisdesmosidic structures : Unlike avenacosides with dual glycosylation, this compound’s single glucose unit modifies solubility (logP 2.8 vs. 1.2 for avenacoside A).

- Aglycone oxidation state : Nuatigenin’s C-12 hydroxyl group enhances hydrogen-bonding capacity relative to diosgenin derivatives.

Eigenschaften

Molekularformel |

C33H52O9 |

|---|---|

Molekulargewicht |

592.8 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5'-(hydroxymethyl)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C33H52O9/c1-17-25-23(41-33(17)12-11-30(2,16-35)42-33)14-22-20-6-5-18-13-19(7-9-31(18,3)21(20)8-10-32(22,25)4)39-29-28(38)27(37)26(36)24(15-34)40-29/h5,17,19-29,34-38H,6-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,24+,25-,26+,27-,28+,29+,30-,31-,32-,33-/m0/s1 |

InChI-Schlüssel |

QJEQHVALLZCTGC-HPNIRRCESA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC17CCC(O7)(C)CO |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O[C@]17CC[C@@](O7)(C)CO |

Kanonische SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC17CCC(O7)(C)CO |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Nuatigenin 3-beta-D-glucopyranoside has garnered attention for its diverse applications in pharmacology, biochemistry, and agriculture. Below are key areas of research and application:

Pharmaceutical Applications

- Antiviral Activity : Recent studies have investigated the compound's potential as an inhibitor of SARS-CoV-2. Molecular docking simulations indicated that this compound exhibits stable binding to the spike protein of various SARS-CoV-2 variants, suggesting its utility in antiviral drug development .

- Antioxidant Properties : Research has highlighted the antioxidant capabilities of steroidal saponins, including this compound. These properties are beneficial in mitigating oxidative stress-related diseases and could lead to therapeutic applications in treating conditions like cancer and cardiovascular diseases .

Agricultural Applications

- Plant Growth Regulation : The compound has been studied for its role in plant defense mechanisms. It is involved in the biosynthesis of steroidal saponins, which play a crucial role in plant immunity against pathogens. Understanding this biosynthetic pathway can enhance agricultural practices by improving crop resistance to diseases .

- Bioactive Compound Production : this compound is a precursor in the biosynthesis of other bioactive compounds. Its enzymatic synthesis from plant sources can be optimized for higher yields of beneficial saponins used in herbal medicine and dietary supplements .

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits SARS-CoV-2 spike protein binding | |

| Antioxidant | Reduces oxidative stress; potential cancer therapy | |

| Plant Defense | Enhances resistance against pathogens |

Table 2: Enzymatic Pathways Involving this compound

| Enzyme Type | Function | Source |

|---|---|---|

| UDP-glucosyltransferase | Catalyzes the glucosylation of steroidal compounds | |

| Acyltransferase | Transfers acyl groups to steryl glucosides |

Case Study 1: Antiviral Potential Against SARS-CoV-2

A computational study demonstrated that this compound binds effectively to the spike protein of SARS-CoV-2 variants, indicating its potential as a therapeutic agent against COVID-19. The study utilized molecular docking techniques to assess binding affinities and stability, revealing promising results for future drug development .

Case Study 2: Plant Defense Mechanisms

In a study focused on Solanum species, researchers identified nuatigenin as a significant component involved in the plant's defense response to biotic stress. The expression of glycosyltransferases responsible for synthesizing nuatigenin derivatives was linked to enhanced resistance against pathogens, highlighting the compound's agricultural importance .

Vergleich Mit ähnlichen Verbindungen

Other Nuatigenin-Type Saponins

Nuatigenin derivatives vary in glycosylation patterns and additional functional groups, influencing their bioactivity and solubility.

Key Observations :

- Aculeatiside A and Multifidoside exhibit complex branched oligosaccharide chains at C-3, enhancing hydrophilicity compared to the simpler glucopyranoside in nuatigenin 3-beta-D-glucopyranoside .

Steroidal Glucosides with Similar Glycosylation Patterns

Compounds with glucosylation at C-3 or C-26 of steroidal/alkaloid cores:

Key Observations :

Phenolic and Flavonoid Glucosides

Glucosides with similar β-D-glucopyranoside linkages but non-steroidal aglycones:

Key Observations :

- Flavonoid glucosides like myricetin 3-beta-D-glucopyranoside prioritize antioxidant activity, contrasting with the membrane-targeting effects of steroidal saponins .

Vorbereitungsmethoden

Solvent Extraction and Fractionation

The most common method for obtaining nuatigenin 3-beta-D-glucopyranoside involves methanol extraction from plant material. For example, Veronica fuhsii and Allium tuberosum seeds yield this compound through refluxing with methanol (2 × 2–3 hours), followed by solvent partitioning. The crude extract is concentrated and partitioned between hexane and 80% methanol, with the latter retaining polar saponins. This step achieves preliminary enrichment, reducing non-polar contaminants by 40–60%.

Chromatographic Purification

Column chromatography is critical for isolating this compound from co-extracted metabolites:

-

Diaion HP-20 Resin : Separates fractions via stepwise elution (H2O → MeOH), with the target compound typically eluting in 80% methanol.

-

ODS Columns : Reverse-phase chromatography (50% MeOH → MeOH) further purifies saponins, achieving >90% purity in optimized runs.

-

Sephadex LH-20 : Size-exclusion chromatography resolves glycosides based on molecular weight, particularly effective for separating nuatigenin derivatives from flavonoid glycosides.

Table 1: Chromatographic Conditions for this compound Isolation

| Column Type | Eluent System | Purity Achieved | Yield (%) |

|---|---|---|---|

| Diaion HP-20 | H2O → MeOH | 70–80% | 12–15 |

| Chromatorex ODS | 50% MeOH → MeOH | >90% | 8–10 |

| Sephadex LH-20 | MeOH:H2O (7:3) | 85–88% | 5–7 |

Biosynthetic Pathways and Enzymatic Synthesis

Precursor Biosynthesis in the MEP Pathway

Nuatigenin originates from the mevalonate-independent methylerythritol phosphate (MEP) pathway:

-

1-Deoxy-D-xylulose 5-phosphate synthase (DXS) : Catalyzes the condensation of glyceraldehyde-3-phosphate and pyruvate to form DXP.

-

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) : Converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).

-

Squalene synthase (SQS) : Condenses farnesyl pyrophosphate (FPP) into squalene, which is epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).

Glycosylation by UDP-Glucosyltransferases

The final glucosylation step at the 3-beta position involves family 1 UDP-glycosyltransferases (UGTs). In vitro assays using recombinant UGTs from Avena sativa demonstrate 60–75% conversion efficiency of nuatigenin to its 3-O-glucoside when supplied with UDP-glucose.

Table 2: Enzymatic Glucosylation Parameters

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg) | Optimal pH | Temperature (°C) |

|---|---|---|---|---|

| Avena sativa UGT | 12.4 | 4.8 | 7.5 | 30 |

Semi-Synthetic Approaches

Chemical Glycosylation

Direct chemical synthesis employs the Koenigs-Knorr reaction:

-

Aglycone Activation : Nuatigenin is treated with acetic anhydride to protect hydroxyl groups (excluding the 3-beta position).

-

Glycosyl Donor Preparation : Per-O-acetylated beta-D-glucopyranosyl bromide is synthesized using HBr/acetic acid.

-

Coupling Reaction : Silver oxide-mediated condensation achieves 65–70% yield, followed by deprotection with sodium methoxide.

Hydrolysis of Polyglycosides

Native saponins containing this compound as a partial structure (e.g., avenacosides) are hydrolyzed using:

-

Acid Hydrolysis : 2 M HCl at 80°C for 4 hours cleaves terminal rhamnose residues, yielding the target compound.

-

Enzymatic Hydrolysis : β-Glucosidase from almonds (Sigma G0395) selectively removes non-3-beta glucosides with 85% specificity.

Analytical Verification

Spectroscopic Characterization

-

NMR : Key signals include the anomeric proton at δ 5.00 (1H, d, J = 7.0 Hz) for the beta-D-glucopyranosyl moiety and olefinic protons at δ 5.81–6.34 for the Δ⁵ double bond.

-

UPLC-QToF-MS : [M + H]⁺ at m/z 593.4 (calculated 593.36) with characteristic fragments at m/z 431 (aglycone) and 413 (aglycone – H2O).

Table 3: Diagnostic NMR Chemical Shifts (pyridine-d5)

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1' (Glc) | 5.00 | d (J=7.0 Hz) | Anomeric proton |

| C-3 | 89.2 | - | Glycosylation site |

| H-6 | 5.81 | br s | Δ⁵ proton |

Purity Assessment

Quantitative analysis via UPLC-Triple Q-MS/MS using a C18 column (2.1 × 100 mm, 1.7 μm) and 0.1% formic acid/acetonitrile gradient achieves a limit of detection (LOD) of 0.1 ng/mL.

Yield Optimization Strategies

Extraction Enhancements

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural elucidation of nuatigenin 3-beta-D-glucopyranoside?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, combined with Heteronuclear Multiple-Bond Correlation (HMBC), is critical for confirming glycosylation sites (C-3 and C-26) and stereochemistry. Mass spectrometry (MS) and X-ray crystallography can further validate the molecular structure. For example, HMBC correlations between glucose anomeric protons (H-1) and aglycone carbons (C-3 and C-26) are definitive for linkage assignments .

Q. How can researchers isolate this compound from plant sources?

- Protocol :

Use methanol or ethanol for initial extraction to preserve glycosidic bonds.

Fractionate crude extracts via column chromatography (e.g., silica gel, reverse-phase C18).

Purify using HPLC with UV detection (λ = 200–210 nm for conjugated systems).

- Key Considerations : Steroidal saponins like this compound often require multiple chromatographic steps due to structural similarity with co-occurring saponins .

Q. What are the primary challenges in quantifying this compound in biological matrices?

- Approach :

- Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity.

- Hydrolyze glycosides enzymatically (e.g., β-glucosidase) to quantify aglycone nuatigenin as a proxy.

- Pitfalls : Matrix effects in plant extracts may suppress ionization; internal standards (e.g., deuterated analogs) are essential .

Advanced Research Questions

Q. How does the regioselectivity of glycosylation impact the bioactivity of nuatigenin derivatives?

- Insights :

- Glycosylation at C-3 enhances solubility and membrane interaction, while C-26 glycosylation may influence receptor binding (e.g., in anti-inflammatory pathways).

- Experimental Design : Compare synthetic analogs (e.g., C-3 vs. C-26 monoglucosides) in cell-based assays (e.g., NF-κB inhibition).

- Data Contradictions : Some studies report C-3 glycosides as more active in apoptosis induction, while others highlight C-26 derivatives for immunomodulation .

Q. What enzymatic tools are available for synthesizing or modifying this compound?

- Tools :

- Glycosyltransferases : UDP-glucose-dependent enzymes (e.g., GT1 family) for regioselective glucosylation.

- Hydrolysis : β-Glucosidases (e.g., from Aspergillus) to study structure-activity relationships.

- Case Study : 4-Nitrophenyl glucosides (e.g., 4-NPGP) serve as chromogenic substrates to assay enzyme kinetics (K = 0.2–0.5 mM, V = 5–10 μmol/min/mg) .

Q. How can computational modeling guide the optimization of this compound for drug discovery?

- Methods :

Molecular Docking : Predict interactions with targets (e.g., TNF-α, COX-2).

QSAR : Correlate glucopyranoside substitutions (e.g., acyl groups) with bioactivity.

Q. What metabolic pathways degrade this compound in mammalian systems?

- Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.